Cas no 2227801-93-4 (rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine)

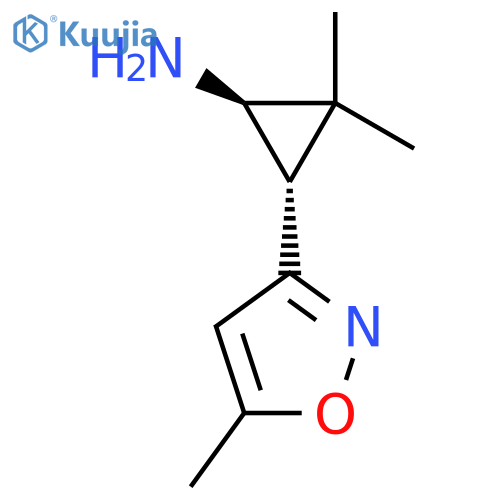

2227801-93-4 structure

商品名:rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine

rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine

- 2227801-93-4

- EN300-1815878

-

- インチ: 1S/C9H14N2O/c1-5-4-6(11-12-5)7-8(10)9(7,2)3/h4,7-8H,10H2,1-3H3/t7-,8-/m1/s1

- InChIKey: KYHYFZMDMRKHBP-HTQZYQBOSA-N

- ほほえんだ: O1C(C)=CC([C@@H]2[C@H](C2(C)C)N)=N1

計算された属性

- せいみつぶんしりょう: 166.110613074g/mol

- どういたいしつりょう: 166.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1815878-0.05g |

rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |

2227801-93-4 | 0.05g |

$1440.0 | 2023-09-19 | ||

| Enamine | EN300-1815878-0.25g |

rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |

2227801-93-4 | 0.25g |

$1577.0 | 2023-09-19 | ||

| Enamine | EN300-1815878-5g |

rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |

2227801-93-4 | 5g |

$4972.0 | 2023-09-19 | ||

| Enamine | EN300-1815878-2.5g |

rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |

2227801-93-4 | 2.5g |

$3362.0 | 2023-09-19 | ||

| Enamine | EN300-1815878-5.0g |

rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |

2227801-93-4 | 5g |

$4972.0 | 2023-06-03 | ||

| Enamine | EN300-1815878-1.0g |

rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |

2227801-93-4 | 1g |

$1714.0 | 2023-06-03 | ||

| Enamine | EN300-1815878-1g |

rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |

2227801-93-4 | 1g |

$1714.0 | 2023-09-19 | ||

| Enamine | EN300-1815878-10g |

rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |

2227801-93-4 | 10g |

$7373.0 | 2023-09-19 | ||

| Enamine | EN300-1815878-10.0g |

rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |

2227801-93-4 | 10g |

$7373.0 | 2023-06-03 | ||

| Enamine | EN300-1815878-0.5g |

rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine |

2227801-93-4 | 0.5g |

$1646.0 | 2023-09-19 |

rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine 関連文献

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

2227801-93-4 (rac-(1R,3S)-2,2-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)cyclopropan-1-amine) 関連製品

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量